![molecular formula C18H15BrN2O2 B1224304 2,3-Dimethyl-6-quinoxalinecarboxylic acid (2-bromophenyl)methyl ester](/img/structure/B1224304.png)
2,3-Dimethyl-6-quinoxalinecarboxylic acid (2-bromophenyl)methyl ester
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Overview
Description
2,3-dimethyl-6-quinoxalinecarboxylic acid (2-bromophenyl)methyl ester is a quinoxaline derivative.
Scientific Research Applications
Synthesis and Chemical Properties
- Large-Scale Synthesis Applications : The compound has been used in the large-scale synthesis of structurally related compounds, such as rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester. This synthesis is significant in the pharmaceutical industry for creating active compounds (Bänziger et al., 2000).
- Formation of Addition Products : It participates in reactions forming unique addition products like 2-(p-bromophenyl) imino-3-methyl-5-carboxymethylidenethiazolidin-(4)-one and its methyl ester, expanding the repertoire of available chemical entities for various applications (Nagarajan et al., 1983).
- Three-Component Synthesis : It's involved in three-component synthesis procedures, leading to the formation of compounds like methyl esters of 1,6-dioxaspiro[4.4]nona-3,7-diene-4-carboxylic and 4H-furo[3,2-c]pyran-3-carboxylic acids, demonstrating its versatility in complex chemical reactions (Lisovenko et al., 2016).
Applications in Chromatography and Analysis
- Use in High-Performance Liquid Chromatography : This compound has been employed as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, highlighting its utility in analytical chemistry for sensitive detection of various compounds (Yamaguchi et al., 1985).
properties
Molecular Formula |
C18H15BrN2O2 |
---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
(2-bromophenyl)methyl 2,3-dimethylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C18H15BrN2O2/c1-11-12(2)21-17-9-13(7-8-16(17)20-11)18(22)23-10-14-5-3-4-6-15(14)19/h3-9H,10H2,1-2H3 |
InChI Key |
DOFSCDOXIOPXKM-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)OCC3=CC=CC=C3Br)C |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)OCC3=CC=CC=C3Br)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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